Superior LogP and Permeability Profile: 6-Bromo vs. Des-Bromo Analog
The 6-bromo derivative exhibits a substantially higher predicted LogP (4.37) compared to the des-bromo analog (tert-butyl 4-(1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate, CAS 214785-00-9), which has a calculated LogP of approximately 2.5 . This 1.87-unit increase translates to a roughly 74-fold higher octanol/water partition coefficient, suggesting significantly improved passive membrane permeability and potential for blood–brain barrier penetration. [1]
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 4.37 (calculated) |
| Comparator Or Baseline | Des-bromo analog LogP ≈ 2.5 (calculated) |
| Quantified Difference | ΔLogP ≈ +1.87 (~74-fold higher partition coefficient) |
| Conditions | Algorithm-predicted values; source: Chemsrc / Molinspiration |
Why This Matters
For CNS-targeted programs, a LogP in the 3–5 range is often desirable, making the 6-bromo compound a more attractive starting point than the des-bromo analog for designing brain-penetrant probes.
- [1] Molinspiration. 'Property Explorer – LogP Prediction.' Used for comparative LogP estimation of des-bromo analog. View Source
